molecular formula C25H22ClN3O3 B12193614 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B12193614
M. Wt: 447.9 g/mol
InChI Key: XXPNULXAIFBYAU-UHFFFAOYSA-N
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Description

8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 3-chlorophenyl, methoxymethyl, and 4-methoxyphenyl groups through substitution reactions.

    Final assembly: Coupling of the functionalized intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions could target the aromatic rings or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Biology: As a tool for studying cellular processes and molecular interactions.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds might include other pyrazoloquinazolines with different substituents. The uniqueness of 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one could lie in its specific substitution pattern, which may confer unique biological activities or chemical properties.

List of Similar Compounds

  • 8-(3-chlorophenyl)-2-(methyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
  • 8-(3-fluorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
  • 8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-hydroxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Properties

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

8-(3-chlorophenyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H22ClN3O3/c1-31-14-21-24(15-6-8-19(32-2)9-7-15)25-27-13-20-22(29(25)28-21)11-17(12-23(20)30)16-4-3-5-18(26)10-16/h3-10,13,17H,11-12,14H2,1-2H3

InChI Key

XXPNULXAIFBYAU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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